molecular formula C13H13NO2S B1585697 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 53715-64-3

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B1585697
CAS RN: 53715-64-3
M. Wt: 247.31 g/mol
InChI Key: FYPLITQTMHJFKK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 32043-95-1 . It has a molecular weight of 247.32 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a powder at room temperature . It has a melting point of 39-43°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic Properties

These compounds have been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.

Anti-inflammatory Activity

Thiazole derivatives have also been associated with anti-inflammatory activity . This suggests potential applications in treating conditions characterized by inflammation.

Antimicrobial and Antifungal Properties

Research has shown that thiazole derivatives can exhibit antimicrobial and antifungal properties . This could lead to the development of new treatments for various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have been studied for their potential antiviral properties . This could make them valuable in the fight against various viral diseases.

Antitumor and Cytotoxic Properties

Thiazole derivatives have been found to exhibit antitumor and cytotoxic properties . This suggests they could be used in the development of new cancer treatments. In fact, some compounds have shown good antitumor activity against liver carcinoma cell line (HepG2) when compared with the standard drug Doxorubicin .

Neuroprotective Properties

Thiazole derivatives have been associated with neuroprotective effects . This could lead to potential applications in the treatment of neurodegenerative disorders.

Diuretic Properties

Thiazole derivatives have been studied for their diuretic properties . This could make them useful in managing conditions like hypertension and heart failure, where reducing excess fluid can be beneficial.

Safety And Hazards

The safety information for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPLITQTMHJFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372512
Record name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

CAS RN

53715-64-3
Record name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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